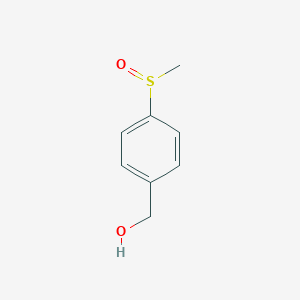

Benzenemethanol, 4-(methylsulfinyl)-

Vue d'ensemble

Description

Benzenemethanol, 4-(methylsulfinyl)-, also known as 4-Methylsulfinylbenzyl alcohol, is an organic compound with the molecular formula C8H10O2S and a molar mass of 170.23 g/mol . This compound features a benzene ring substituted with a methanol group and a methylsulfinyl group at the para position.

Méthodes De Préparation

The synthesis of Benzenemethanol, 4-(methylsulfinyl)- can be achieved through various synthetic routes. One common method involves the oxidation of 4-(methylthio)benzyl alcohol using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . Industrial production methods may involve similar oxidation processes but on a larger scale, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

Benzenemethanol, 4-(methylsulfinyl)- undergoes several types of chemical reactions, including:

Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 4-(methylthio)benzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Applications De Recherche Scientifique

Applications in Scientific Research

-

Intermediate in Organic Synthesis

- Benzenemethanol, 4-(methylsulfinyl)- serves as an important intermediate in the synthesis of more complex organic compounds. It is particularly useful in the production of pharmaceuticals and agrochemicals where the methylsulfinyl group imparts specific biological activities.

- Catalysis

-

Biological Activity

- Compounds derived from benzenemethanol, 4-(methylsulfinyl)- have shown potential biological properties. For instance, methoxy arylalkenes produced from its dehydration have been reported to exhibit bactericidal and pesticidal activities . This suggests its utility in developing new antimicrobial agents or agricultural products.

Toxicological Profile

Understanding the toxicological profile of benzenemethanol, 4-(methylsulfinyl)- is crucial for its safe application:

- Acute Toxicity : Studies indicate that the compound has low acute toxicity when administered dermally or orally, with LD50 values exceeding 2000 mg/kg bw for dermal exposure in rabbits .

- Irritation Potential : It has been classified as an eye irritant based on animal studies, necessitating caution during handling .

- Carcinogenicity : Current assessments show no evidence of carcinogenic effects in animal models .

Data Table: Summary of Applications

Case Studies

-

Synthesis of Methoxy Arylalkenes

- In a study focusing on dehydrative etherification reactions involving benzenemethanol, 4-(methylsulfinyl)-, researchers successfully produced methoxy arylalkenes using phosphonium ionic liquids. The reaction demonstrated high yields and provided insights into optimizing conditions for industrial applications .

- Environmental Impact Assessment

Mécanisme D'action

The mechanism by which Benzenemethanol, 4-(methylsulfinyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methylsulfinyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include enzyme inhibition or activation, depending on the context of its use .

Comparaison Avec Des Composés Similaires

Benzenemethanol, 4-(methylsulfinyl)- can be compared with similar compounds such as:

Benzyl alcohol: Lacks the methylsulfinyl group, making it less reactive in certain chemical reactions.

4-Methylbenzyl alcohol: Contains a methyl group instead of a methylsulfinyl group, affecting its chemical properties and reactivity.

4-Methylsulfinylbenzaldehyde: Contains an aldehyde group instead of a methanol group, leading to different reactivity and applications.

Benzenemethanol, 4-(methylsulfinyl)- stands out due to the presence of both the methanol and methylsulfinyl groups, which confer unique chemical properties and reactivity patterns.

Activité Biologique

Benzenemethanol, 4-(methylsulfinyl)-, also known as p-methylsulfinylbenzyl alcohol, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

Benzenemethanol, 4-(methylsulfinyl)- has the chemical formula and features a benzene ring substituted with a methylsulfinyl group and a hydroxymethyl group. The structural characteristics contribute to its reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of sulfonamide derivatives, including benzenemethanol compounds. For instance, a study found that certain derivatives exhibited significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated that some compounds were effective at concentrations as low as 6.63 mg/mL against Staphylococcus aureus and 6.72 mg/mL against Escherichia coli .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 4d | 6.72 | E. coli |

| 4h | 6.63 | S. aureus |

Anti-inflammatory Activity

In vivo studies have shown that benzenesulfonamide derivatives can significantly reduce inflammation in animal models. For example, compounds derived from benzenemethanol demonstrated a reduction in carrageenan-induced paw edema by approximately 94% at optimal doses . This suggests a mechanism involving the inhibition of pro-inflammatory mediators.

Cardiovascular Effects

Research has indicated that certain sulfonamide derivatives may influence cardiovascular parameters by modulating perfusion pressure through calcium channel inhibition. For instance, it was reported that specific compounds could decrease coronary resistance and perfusion pressure in experimental models, indicating potential therapeutic applications in managing hypertension .

Case Studies and Experimental Findings

Several case studies have been conducted to assess the biological activity of benzenemethanol derivatives:

- Antimicrobial Efficacy : A study reported the synthesis of new benzenesulfonamide derivatives and their evaluation against common pathogens. The results highlighted several compounds with promising antimicrobial activity, suggesting further exploration for clinical applications .

- Inflammation Model : In an experimental model using rats, specific derivatives of benzenemethanol were administered to evaluate their anti-inflammatory effects. The results showed significant reductions in paw swelling compared to control groups, validating the anti-inflammatory potential of these compounds .

- Cardiovascular Studies : Another study evaluated the effects of benzenesulfonamide on perfusion pressure in isolated heart models. The findings suggested that these compounds could serve as potential agents for managing cardiovascular diseases due to their ability to modulate vascular resistance .

Pharmacokinetics

Understanding the pharmacokinetics of benzenemethanol derivatives is crucial for their therapeutic application. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, computational methods have indicated favorable permeability characteristics for certain derivatives when tested against cellular models .

Propriétés

IUPAC Name |

(4-methylsulfinylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-11(10)8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNEWOXDCIZAOTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448738 | |

| Record name | Benzenemethanol, 4-(methylsulfinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106732-70-1 | |

| Record name | Benzenemethanol, 4-(methylsulfinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.